1-Methylcycloheptan-1-amine

Übersicht

Beschreibung

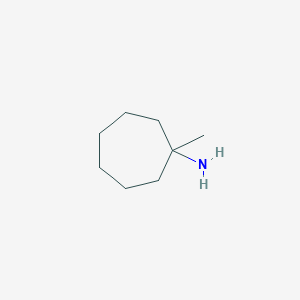

1-Methylcycloheptan-1-amine is an organic compound with the molecular formula C8H17N. It is a derivative of cycloheptane, where one hydrogen atom is replaced by a methyl group and another by an amine group. This compound is known for its unique structure, which combines the properties of both cycloalkanes and amines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cycloheptanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cycloheptanone followed by methylation. This process ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylcycloheptan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form secondary amines or other derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Methylcycloheptan-1-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in several chemical reactions that are crucial for drug development:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the synthesis of APIs, which are essential for the formulation of therapeutic drugs. Its ability to undergo functionalization makes it suitable for creating diverse pharmaceutical agents.

- Potential Therapeutic Uses : Research indicates that derivatives of this compound may exhibit biological activity relevant to treating conditions such as neurodegenerative diseases and cancer. For example, studies have explored its role in modulating enzyme activity related to lysosomal storage disorders, highlighting its potential as a therapeutic agent .

Chemical Synthesis

In the realm of organic chemistry, this compound is valued for its reactivity and versatility:

- Chemical Intermediates : It acts as a precursor for synthesizing other organic compounds. The compound can participate in various reactions, including alkylation and acylation, which are fundamental in organic synthesis.

- Catalysis : Its unique structure allows it to function as a ligand in catalytic processes. Research has shown that cycloalkyl amines can enhance the selectivity and efficiency of catalytic reactions, particularly in asymmetric synthesis .

Material Science

The application of this compound extends into material science:

- Polymer Chemistry : This compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. Its presence can enhance the thermal stability and chemical resistance of polymers.

- Coatings and Adhesives : Due to its amine functionality, it can be used as a curing agent or hardener in epoxy formulations, contributing to the development of high-performance coatings and adhesives .

Case Study 1: Pharmaceutical Development

A study published in a reputable journal examined the synthesis pathways involving this compound for developing novel anti-cancer agents. The research demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Catalytic Applications

In another investigation focusing on catalysis, researchers utilized this compound as a ligand in transition metal-catalyzed reactions. The results indicated enhanced reaction rates and selectivity compared to traditional ligands, showcasing its effectiveness in facilitating complex organic transformations .

Wirkmechanismus

The mechanism of action of 1-Methylcycloheptan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, altering metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Cycloheptanamine: Similar structure but lacks the methyl group.

1-Methylcyclohexan-1-amine: Similar structure but with a six-membered ring instead of a seven-membered ring.

1-Methylcyclooctan-1-amine: Similar structure but with an eight-membered ring.

Uniqueness: 1-Methylcycloheptan-1-amine is unique due to its seven-membered ring structure combined with a methyl and an amine group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Biologische Aktivität

1-Methylcycloheptan-1-amine (C8H17N) is a cyclic amine that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound, focusing on its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a cycloheptane ring with a methyl group and an amine functional group. Its molecular formula is C8H17N, and it has a molecular weight of 129.23 g/mol. The compound's structure can influence its biological activity, particularly its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves methods such as reductive amination or alkylation of cycloheptanone derivatives. The synthetic pathways can vary based on the desired purity and yield, but standard procedures have been reported in the literature.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | MIC (µg/mL) | Control (Amikacin) |

|---|---|---|

| Staphylococcus aureus | 16 | 2 |

| Escherichia coli | 16 | 2 |

| Klebsiella pneumoniae | 32 | 32 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting it may be useful in treating inflammatory diseases . The compound's IC50 value for anti-inflammatory activity was reported to be lower than that of aspirin, indicating superior potency in certain assays.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various cyclic amines, including this compound. The results indicated that this compound outperformed several traditional antibiotics against resistant strains of bacteria. The study emphasized the need for further exploration into its mechanism of action and potential as a lead compound for new antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The findings revealed that treatment with the compound significantly reduced edema and inflammatory markers compared to controls. This suggests a promising therapeutic application in conditions such as arthritis or other inflammatory disorders .

Future Directions

Given its promising biological activities, further research into this compound could lead to the development of novel therapeutic agents. Potential areas for future studies include:

- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the chemical structure affect biological activity.

- Mechanistic Studies : Elucidating the pathways through which the compound exerts its antimicrobial and anti-inflammatory effects.

- Clinical Trials : Assessing safety and efficacy in human subjects to evaluate potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-methylcycloheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(9)6-4-2-3-5-7-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBQUPOHNJFBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561978 | |

| Record name | 1-Methylcycloheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98486-54-5 | |

| Record name | 1-Methylcycloheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.